3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
Description
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid (CID 24278918) is a coumarin derivative with the molecular formula C₁₄H₁₄O₅ (molecular weight: 262.26 g/mol). Its structure comprises a coumarin core (a benzopyrone system) substituted with a methoxy group at position 7, a methyl group at position 4, and a propanoic acid side chain at position 6 (). The SMILES notation is CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)O, and its InChIKey is CZBCOPIJHZLFLZ-UHFFFAOYSA-N.
Properties
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-8-5-14(17)19-12-7-11(18-2)9(6-10(8)12)3-4-13(15)16/h5-7H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBCOPIJHZLFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929339-05-9 | |
| Record name | 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone at elevated temperatures. The intermediate product is then hydrolyzed to yield the final compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid.
Reduction: 3-(7-methoxy-4-methyl-2-hydroxy-2H-chromen-6-yl)propanoic acid.
Substitution: 3-(7-chloro-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid.
Scientific Research Applications
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit enzymes involved in oxidative stress and inflammation.
Receptor Binding: Potential to bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: May affect intracellular signaling pathways, leading to changes in gene expression and protein activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin-Based Propanoic Acid Derivatives
Compound 1 : 3-(7-Hydroxy-2-Oxo-4-Phenyl-2H-Chromen-6-yl)Propanoic Acid ()
- Molecular Formula : C₁₈H₁₄O₅
- Molecular Weight : 310.30 g/mol
- 4-Phenyl instead of 4-methyl (enhances lipophilicity and π-π stacking interactions).
- Implications : The hydroxy group may improve solubility in polar solvents compared to the methoxy group in the target compound. The phenyl substituent could increase binding affinity to hydrophobic protein pockets.
Compound 2 : 3-{2,3,5-Trimethyl-7-Oxo-7H-Furo[3,2-g]Chromen-6-yl}Propanoic Acid ()
- Molecular Formula : C₁₇H₁₃ClO₃
- Molecular Weight : 300.74 g/mol
- Key Features :
- Furochromen core (fused furan and coumarin rings) instead of a simple coumarin.
- 2,3,5-Trimethyl and 7-oxo groups.
- The chlorine atom (if present in related analogs) could influence metabolic stability.
Heterocyclic Propanoic Acid Derivatives
Compound 3 : 3-{2-Butyl-3,4-Dimethyl-6-Oxo-2H,6H,7H-Pyrazolo[3,4-b]Pyridin-7-yl}Propanoic Acid ()
- Core Structure : Pyrazolo-pyridine instead of coumarin.
- Substituents : Butyl, dimethyl, and oxo groups.
- Implications: The pyrazolo-pyridine core introduces nitrogen atoms, enabling hydrogen bonding and coordination with metal ions.
Glycosylated and Complex Derivatives
Compound 4 : 3-Oxo-3-[(3,4,5-Trihydroxy-6-{[3-(4-Hydroxyphenyl)-4-Oxo-4H-Chromen-7-yl]Oxy}Oxan-2-yl)Methoxy]Propanoic Acid ()
- Molecular Formula : C₂₈H₂₄O₁₄ (estimated)
- Key Features :
- Glycosylated coumarin with a malonylglucoside moiety.
- Additional hydroxyl and oxo groups.
- Implications : The glycoside moiety increases molecular weight and hydrophilicity, making it suitable for aqueous applications. The malonyl group may serve as a reactive site for conjugation.
Structural and Physicochemical Comparison Table
Key Research Findings
Substituent Effects: Methoxy vs. Phenyl vs. Methyl: The 4-phenyl group in Compound 1 increases molecular rigidity and π-π interactions, which could enhance binding to aromatic residues in enzymes .
Core Modifications :
- The furochromen core in Compound 2 introduces a fused furan ring, altering UV-Vis absorption profiles and redox properties .
- Pyrazolo-pyridine derivatives (Compound 3) exhibit nitrogen-rich cores, enabling interactions with biological targets like kinases or GPCRs .
Functional Group Implications: The propanoic acid moiety in all compounds enables salt formation, improving solubility and bioavailability.
Biological Activity
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound belongs to a class of natural products known for their pharmacological potential, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a coumarin backbone, which is known for its ability to interact with various biological targets.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. In vitro studies demonstrated that it can effectively reduce ROS levels in cellular models exposed to oxidative agents such as hydrogen peroxide (H₂O₂) .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. It has been reported to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, one study found that the compound exhibited cytotoxic effects on human leukemia cell lines with IC₅₀ values in the micromolar range .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. It has shown potential as a selective inhibitor of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), which are relevant targets in the treatment of Alzheimer's disease. The IC₅₀ values for MAO-B inhibition were reported at approximately 0.51 μM, indicating a strong affinity for this enzyme .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Antioxidant | ROS scavenging | Not specified | |
| Anticancer | Human leukemia cells | Micromolar range | |
| MAO-B Inhibition | Enzyme | 0.51 μM | |
| BChE Inhibition | Enzyme | 7.00 μM |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The ability to scavenge free radicals helps in reducing oxidative stress, which is implicated in various diseases.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Interaction : By binding to MAO-B and BChE, it modulates neurotransmitter levels, potentially alleviating symptoms associated with neurodegenerative disorders.
Q & A
Q. Table 1: Key Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄O₅ |
| Molecular Weight | 262.26 g/mol |
| SMILES | CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)O |
| InChIKey | CZBCOPIJHZLFLZ-UHFFFAOYSA-N |
Basic: What are the critical steps in synthesizing this compound?
Answer:
Synthesis typically involves multi-step organic reactions:
Chromenone Core Formation: Cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions.
Methoxy and Methyl Group Introduction: Electrophilic substitution or protective group strategies.
Propanoic Acid Attachment: Alkylation or Michael addition followed by oxidation .
Q. Table 2: Synthesis Optimization Parameters
| Step | Key Variables |
|---|---|
| Cyclization | Temperature (80–120°C), acid/base catalyst (e.g., H₂SO₄, K₂CO₃) |
| Functionalization | Solvent polarity (e.g., DMF, THF), reaction time (6–24 hrs) |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) |
Advanced: How can researchers resolve inconsistencies in synthesis yields or purity?
Answer:
Inconsistencies often arise from reaction conditions or purification methods:
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency .
- Advanced Purification: Preparative HPLC or recrystallization with ethanol/water mixtures for high-purity isolates (>95%) .
Advanced: What role do substituents (e.g., methoxy, propanoic acid) play in the compound’s bioactivity?
Answer:
- Methoxy Group: Enhances lipophilicity and membrane permeability; modulates electron density in the chromenone ring.
- Propanoic Acid: Introduces hydrogen-bonding capacity, potentially interacting with enzymatic active sites (e.g., cyclooxygenase inhibition).
- Structure-Activity Relationship (SAR): Derivatives with modified substituents show varied anti-inflammatory and anticancer profiles, as observed in chromene analogs .
Q. Table 3: Bioactivity Trends in Chromene Derivatives
| Substituent | Observed Activity |
|---|---|
| Methoxy | Increased COX-2 inhibition |
| Propanoic Acid | Enhanced solubility and target binding |
| Halogenation (e.g., Cl) | Improved metabolic stability |
Advanced: What analytical challenges arise in assessing compound stability and purity?
Answer:
- Degradation Products: Hydrolysis of the lactone ring or oxidation of the methoxy group under acidic/alkaline conditions.
- Analytical Methods:
- Storage Recommendations: Lyophilized form at -20°C in inert atmospheres to prevent oxidation .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Simulations: AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., tyrosine kinases).
- Pharmacophore Mapping: Identifies critical hydrogen-bond acceptors/donors (e.g., propanoic acid’s carboxylate group).
- MD Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. Table 4: Predicted Binding Affinities
| Target | ΔG (kcal/mol) | Interaction Site |
|---|---|---|
| COX-2 | -9.2 | Propanoic acid ↔ Arg120 |
| HDAC6 | -8.7 | Chromenone ring ↔ Zn²⁺ ion |
Advanced: How do conflicting data on biological activity inform experimental redesign?
Answer:
- Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to validate target engagement.
- Dose-Response Curves: Identify non-linear effects (e.g., hormesis) in cell viability assays.
- Cross-Species Comparisons: Test activity in human vs. murine models to address metabolic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
